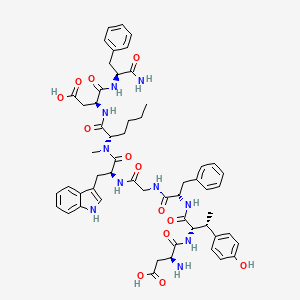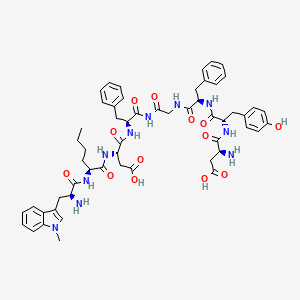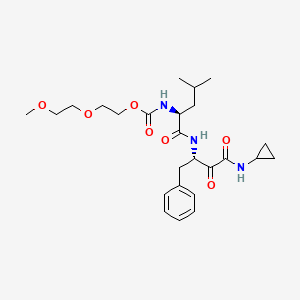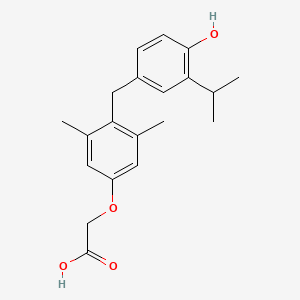
索利韦定
描述
Sorivudine is a nucleoside analogue antiviral drug, marketed under trade names such as Usevir and Brovavir . It is used for the treatment of varicella zoster virus infections .
Molecular Structure Analysis
Sorivudine has a molecular formula of C11H13BrN2O6 and a molar mass of 349.137 g/mol . The structure of Sorivudine includes a pyrimidine base attached to a ribosyl or deoxyribosyl moiety .
Chemical Reactions Analysis
Sorivudine interacts strongly and in some cases lethally with fluorouracil (5-FU), its prodrugs, and related substances . This interaction is based on the metabolite bromovinyluracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU .
Physical And Chemical Properties Analysis
Sorivudine is a small molecule with an average weight of 349.137 and a monoisotopic weight of 347.995699 . Its chemical formula is C11H13BrN2O6 .
科学研究应用
Inhibitor of Varicella Zoster Virus Replication
Sorivudine is a potent inhibitor of Varicella Zoster Virus (VZV) replication . It is a relatively new nucleoside analog synthesized by Dr. Machida of the Yamasa Shoyu Company in Japan . It has undergone field trial evaluation for the treatment of zoster in Japanese volunteers and was licensed for the treatment of this disease in 1994 in that country .
Treatment of Herpesvirus and Human Immunodeficiency Virus Infection
Sorivudine has shown effective antiviral therapy, particularly for herpesvirus and human immunodeficiency virus infection . Compounds such as acyclovir, ganciclovir, and penciclovir are prototype nucleoside analogs which have demonstrated antiviral activity against several members of the herpesvirus family .
Treatment of Zoster
Sorivudine has been used in the treatment of zoster . It has undergone field trial evaluation for the treatment of zoster in Japanese volunteers and was licensed for the treatment of this disease in 1994 in that country .
作用机制
Target of Action
Sorivudine, a nucleoside analogue antiviral drug, primarily targets the viral thymidine kinase . This enzyme plays a crucial role in the replication of the virus by phosphorylating thymidine, which is a necessary step in DNA synthesis .
Mode of Action
Sorivudine is phosphorylated by thymidine kinase activity in the body and is absorbed into the virus’s DNA instead of the correct nucleoside . It acts as a competitive inhibitor of DNA polymerase , preventing the replication of viral DNA . By integrating into the viral DNA, Sorivudine disrupts the normal nucleotide sequence, leading to premature termination of DNA synthesis .
Biochemical Pathways
Sorivudine affects the DNA synthesis pathway in viruses. It is metabolized to its active form by viral thymidine kinase and then incorporated into the viral DNA, where it competes with the natural nucleoside . This results in the inhibition of DNA polymerase and, consequently, the prevention of viral replication .
Pharmacokinetics
The pharmacokinetics of Sorivudine involves absorption from the gastrointestinal tract, metabolism by viral thymidine kinase, and excretion through the kidneys .
Action Environment
The action of Sorivudine can be influenced by various environmental factors. For instance, the ability to metabolize this drug can decrease with age due to changes in the composition of the gut microbiota . Specifically, after the age of 60, a reduction in the metabolic potential to degrade this compound has been observed . Furthermore, Sorivudine interacts strongly and in some cases lethally with fluorouracil (5-FU), its prodrugs, and related substances . This interaction is based on the metabolite bromovinyluracil (BVU), which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU .
安全和危害
未来方向
Research suggests that the gut microbiota plays a significant role in the metabolism of drugs like Sorivudine . The main mechanisms include the direct metabolism of drugs by gut microbiota activity, modulation of relevant gene expression, and competitive inhibition using their metabolites . Future investigations are expected to focus on these areas .
属性
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYYIHYQMVWLT-HQNLTJAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sorivudine | |
CAS RN |
77181-69-2 | |
| Record name | Sorivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorivudine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SORIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sorivudine, like many antiviral nucleoside analogs, functions as a prodrug. It requires phosphorylation by viral thymidine kinase (TK) to become active. [, , , , ] The phosphorylated form inhibits viral DNA polymerase, ultimately disrupting viral DNA synthesis and replication. [, , , , ]
A: No. While Sorivudine exhibits strong activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), it shows little to no activity against HSV-2. [, , ] This selectivity likely stems from differences in viral thymidine kinase substrate specificity.
ANone: The molecular formula of Sorivudine is C11H15BrN2O6. Its molecular weight is 351.17 g/mol.
A: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention Sorivudine's UV absorbance properties. Specifically, it exhibits absorption maxima at 239 nm and 283 nm, relevant to its photoisomerization. []
A: Sorivudine undergoes photoisomerization from its therapeutically active E-isomer to the less active Z-isomer when exposed to light. [] This conversion is influenced by factors such as light intensity, solvent polarity, and the presence of colorants. []
A: A significant finding is that the gut flora plays a crucial role in Sorivudine's metabolism. Bacteria, particularly Bacteroides species, metabolize Sorivudine to (E)-5-(2-bromovinyl)uracil (BVU). [] This metabolite is central to the drug's severe interaction with 5-fluorouracil.
A: BVU, the metabolite of Sorivudine, is a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD). [, , , , , ] DPD is the rate-limiting enzyme responsible for the detoxification of 5-fluorouracil. Inhibition of DPD leads to a dangerous buildup of 5-fluorouracil, resulting in severe, potentially lethal toxicity. [, , , , , ]
A: Yes, Sorivudine has shown efficacy in treating VZV infections, specifically herpes zoster (shingles), in clinical trials. It demonstrated superior efficacy compared to acyclovir, leading to faster healing times. [, ]
A: Like acyclovir, resistance to Sorivudine can emerge, particularly in immunocompromised individuals. [] The primary mechanism involves mutations in the viral thymidine kinase (TK) gene, leading to altered substrate specificity and reduced phosphorylation of the drug. [, ]
A: The most significant safety concern with Sorivudine is its potentially lethal interaction with 5-fluorouracil and its prodrugs. [, , , , , , ] Co-administration leads to the inhibition of DPD, resulting in a toxic buildup of 5-fluorouracil and severe adverse effects, including death. [, , , , , , ] This interaction led to the withdrawal of Sorivudine from the market in Japan and prevented its approval in other countries. [, ]
A: Yes, DPD activity is a crucial biomarker for predicting the risk of 5-fluorouracil toxicity, which is exacerbated by Sorivudine. [, , ] Individuals with low or deficient DPD activity are at a significantly higher risk of developing severe adverse effects. [, , ] Measuring DPD activity in patients considered for 5-fluorouracil-based therapy is crucial, especially if Sorivudine use is a factor. [, , ]
A: The Sorivudine incident in 1993, where co-administration with 5-fluorouracil led to multiple deaths in Japan, highlighted critical shortcomings in drug safety monitoring and regulation. [, , , ] It underscored the importance of comprehensive preclinical and clinical evaluation of drug-drug interactions, especially those involving metabolic pathways. [, , , ] This incident prompted significant changes in drug approval processes and emphasized the need for greater vigilance in pharmacovigilance. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



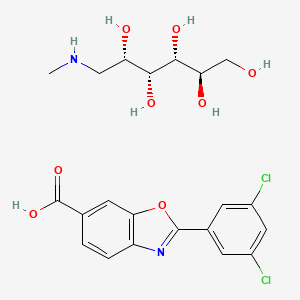


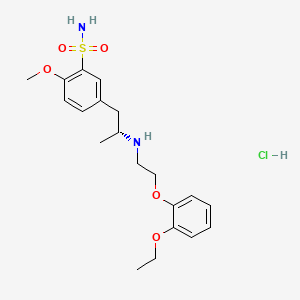

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)


